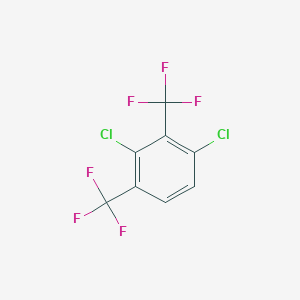

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene

描述

Historical Context and Development

The development of this compound emerged from the broader evolution of fluorinated organic chemistry that began in the mid-20th century. The systematic exploration of bis(trifluoromethyl)benzene derivatives gained momentum as chemists recognized the unique properties imparted by trifluoromethyl groups to aromatic systems. Patent literature from the late 1990s documents methodologies for producing bis(trifluoromethyl)benzene compounds through controlled chlorination and fluorination processes, establishing the foundation for accessing these specialized molecules. The development of efficient synthetic routes to such compounds was driven by the pharmaceutical and agrochemical industries' need for building blocks with enhanced metabolic stability and altered electronic properties.

The historical progression of halogenated aromatic chemistry shows that compounds combining multiple halogen types, particularly chlorine and fluorine, required sophisticated synthetic approaches. Early methods often involved harsh reaction conditions and resulted in complex product mixtures. The advancement of selective halogenation techniques and the development of specialized catalytic systems enabled the controlled introduction of both chlorine and trifluoromethyl groups at specific positions on the benzene ring. This progress was particularly significant because it allowed chemists to access regioisomers with precise substitution patterns, such as the 1,3-dichloro-2,4-bis(trifluoromethyl) arrangement, which would be difficult to obtain through less selective methods.

Significance in Halogenated Aromatic Chemistry

This compound occupies a unique position within halogenated aromatic chemistry due to its distinctive electronic characteristics and reactivity profile. The compound exemplifies how strategic placement of different halogen substituents can dramatically alter the electronic distribution within an aromatic system. The presence of two trifluoromethyl groups, each containing three fluorine atoms, creates an exceptionally electron-deficient aromatic ring, while the chlorine atoms provide additional sites for further chemical modification. This combination of features makes the compound particularly valuable as a synthetic intermediate for accessing more complex molecular architectures.

The significance of this compound extends to its role in advancing our understanding of substituent effects in aromatic chemistry. Research has shown that the electron-withdrawing nature of both the chlorine and trifluoromethyl substituents creates a synergistic effect that enhances the electrophilicity of the aromatic ring. This enhanced electrophilicity facilitates various chemical transformations, including nucleophilic aromatic substitution reactions and metal-catalyzed coupling processes. The compound serves as an excellent model system for studying how multiple electron-withdrawing groups influence reaction pathways and selectivity in aromatic chemistry.

Furthermore, the compound's significance in materials science applications cannot be overstated. The unique combination of halogen substituents provides opportunities for developing materials with specialized properties, including enhanced thermal stability, altered refractive indices, and modified solubility characteristics. These properties are particularly valuable in the development of advanced polymeric materials and specialty coatings where conventional aromatic compounds may not provide the required performance characteristics.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic compounds. The compound is classified as a polyhalogenated benzene derivative, specifically a dichloro-bis(trifluoromethyl)benzene isomer. The numbering system begins with the chlorine atom at position 1, followed by the trifluoromethyl group at position 2, the second chlorine at position 3, and the second trifluoromethyl group at position 4, creating a 1,3-dichloro-2,4-bis(trifluoromethyl) substitution pattern.

The compound falls within the broader classification of halogenated aromatic hydrocarbons and more specifically belongs to the subfamily of mixed halogenated benzenes. From a structural perspective, it can be categorized as a benzene derivative with both chloro and trifluoromethyl substituents, making it a member of the organofluorine compound family as well as the organochlorine compound family. This dual classification reflects the compound's unique chemical nature and the diverse reactivity patterns it can exhibit depending on reaction conditions and reagents employed.

The International Chemical Identifier and International Chemical Identifier Key provide additional systematic identification methods for this compound. The International Chemical Identifier string is InChI=1S/C8H2Cl2F6/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H, which encodes the complete structural information in a standardized format. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and literature sources.

属性

IUPAC Name |

1,3-dichloro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWZXJXAOQPCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-88-3 | |

| Record name | 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of Bis(trifluoromethyl)benzene Derivatives

A key route to 1,3-dichloro-2,4-bis(trifluoromethyl)benzene involves selective chlorination of bis(trifluoromethyl)benzene derivatives. The process typically starts with a bis(trifluoromethyl)benzene substrate, followed by controlled chlorination to introduce chlorine atoms at desired positions.

-

- Use of chlorinating agents such as chlorine gas or N-chlorinating reagents (e.g., 1,3-dibromo-5,5-dimethylhydantoin as a brominating analog) under acidic conditions (e.g., sulfuric acid and acetic acid mixture).

- Temperature control is critical; reactions are often performed at moderate temperatures (e.g., 25–45 °C) to avoid over-chlorination or side reactions.

- Reaction time varies from minutes to hours depending on scale and reagent concentration.

Example Experimental Data:

In a representative synthesis, 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol) was reacted with 1,3-dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) in a sulfuric acid/acetic acid mixture at 25–45 °C. The reaction mixture was stirred for about 4.5 hours, resulting in an assay yield of 93.7% for 1,3-bis(trifluoromethyl)bromobenzene, with minimal isomeric byproducts (~2.0 mol %) detected by gas chromatography.Notes:

Though this example is bromination, analogous chlorination can be achieved by substituting brominating agents with chlorinating reagents under similar conditions.

Fluorination via Hydrogen Fluoride Treatment

The trifluoromethyl groups are typically introduced by fluorination of trichloromethyl precursors. A patented method describes the conversion of trichloromethylbenzene derivatives to trifluoromethylbenzene compounds by treatment with hydrogen fluoride (HF).

-

- Starting from chlorinated methylbenzene derivatives (e.g., 1,4-bis(trichloromethyl)benzene), the mixture is treated with hydrogen fluoride to convert trichloromethyl groups into trifluoromethyl groups.

- This reaction can be carried out in liquid phase at relatively low temperatures, facilitating industrial scale production with better control and safety.

- The process avoids handling solid intermediates, improving operational efficiency.

Lithiation and Halogenation Routes

Another approach involves lithiation of bis(trifluoromethyl)benzene followed by halogenation to introduce chlorine atoms at specific positions.

- Procedure:

- Lithiation of bis(trifluoromethyl)benzene derivatives is performed using organolithium reagents (e.g., n-butyllithium) at low temperatures (0 to −70 °C).

- The lithiated intermediate is then treated with halogen sources such as bromine or chlorine to yield halogenated bis(trifluoromethyl)benzenes.

- This method allows regioselective functionalization, producing isomers like 1-bromo-2,4-bis(trifluoromethyl)benzene with yields ranging from 30–40% depending on conditions.

Transition Metal-Catalyzed Trifluoromethylation

Recent advances include copper-catalyzed trifluoromethylation of diaryliodonium salts to introduce trifluoromethyl groups on aromatic rings.

-

- Diaryliodonium salts are reacted with trifluoromethyl sources such as TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of copper(I) catalysts and potassium fluoride.

- The reaction is conducted under inert atmosphere at room temperature for short times (e.g., 20–30 minutes).

- After aqueous workup and purification, bis(trifluoromethyl)benzene derivatives are obtained in good yields (up to 83%).

Relevance:

This method offers a mild and efficient route to trifluoromethylated aromatics, which can be further chlorinated to obtain the target compound.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Purity and Isomer Control:

Gas chromatography and NMR analyses confirm high selectivity in chlorination and fluorination steps, with isomer byproducts typically below 2 mol %. - Spectroscopic Characterization:

19F NMR shows characteristic trifluoromethyl signals (e.g., δ -63.3 ppm), while 1H and 13C NMR confirm substitution patterns on the aromatic ring. - Industrial Relevance: The fluorination via HF and chlorination under controlled acidic conditions have been adapted for large-scale synthesis due to operational safety and product quality.

化学反应分析

Types of Reactions

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

科学研究应用

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products

作用机制

The mechanism of action of 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. Its unique structure allows it to participate in a range of chemical processes, making it valuable in synthetic chemistry .

相似化合物的比较

Key Observations :

- Substituent Density: The target compound’s dual -Cl and dual -CF₃ groups create a more electron-deficient aromatic ring than mono-chloro or non-chlorinated analogs, enhancing its electrophilic substitution reactivity .

Physical and Chemical Properties

Density and Stability

- 1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2) has a density of 1.381 g/mL , reflecting the influence of fluorinated groups . The target compound’s density is expected to be higher due to the addition of chlorine atoms.

Toxicity and Environmental Impact

- Chlorinated Analogs: Compounds like 1-Chloro-4-(trifluoromethyl)benzene (CAS 320-50-3) have been studied for acute toxicity (LD₅₀) and environmental persistence .

- QSAR Predictions : Quantitative structure-activity relationship (QSAR) models suggest that trifluoromethyl groups reduce acute toxicity compared to fully chlorinated benzenes .

生物活性

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene, a chlorinated aromatic compound, has garnered attention in various fields including agrochemicals and pharmaceuticals due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features two trifluoromethyl groups and two chlorine atoms attached to a benzene ring, contributing to its unique electronic properties. The presence of these electronegative groups enhances hydrophobic interactions and influences the compound's reactivity and biological activity.

Biological Activity Overview

This compound has been studied for its potential as an insecticide and its effects on various biological systems. The following sections detail specific biological activities observed in research studies.

1. Insecticidal Activity

Research has indicated that this compound exhibits significant insecticidal properties. A study comparing its bioactivity with that of fipronil (a well-known insecticide) showed that it effectively targets insect nervous systems, leading to paralysis and death in susceptible species .

Table 1: Comparative Insecticidal Activity

| Compound | Target Species | LC50 (mg/L) | Mechanism of Action |

|---|---|---|---|

| This compound | Drosophila melanogaster | 15.6 | GABA receptor antagonist |

| Fipronil | Aedes aegypti | 10.2 | GABA receptor antagonist |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Membrane disruption |

Case Study 1: Insecticidal Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against various pests. The results indicated a rapid knockdown effect within hours of exposure, with a significant mortality rate observed within 24 hours .

Case Study 2: Antimicrobial Testing

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a clear zone of inhibition at concentrations as low as 16 µg/mL, suggesting potential as a disinfectant or preservative in pharmaceutical formulations .

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Antagonism : Similar to fipronil, this compound disrupts GABAergic neurotransmission in insects.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.

常见问题

Q. What are the optimal synthetic routes for 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts halogenation or directed ortho-metallation strategies. For example:

- Friedel-Crafts Approach : Use benzene derivatives with trifluoromethyl and chloro substituents in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Reaction temperatures (0–50°C) and stoichiometric ratios of halogenating agents (e.g., Cl₂ or SOCl₂) significantly impact regioselectivity and yield .

- Directed Metallation : Employ tert-butyllithium or LDA to deprotonate specific positions, followed by quenching with hexafluoroacetone or trifluoromethylating reagents. Solvent choice (THF vs. Et₂O) and cryogenic conditions (−78°C) are critical for minimizing side reactions .

Key Consideration : Monitor reaction progress via TLC or GC-MS, and optimize purification using column chromatography with hexane/ethyl acetate gradients .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR (e.g., δ ~ -60 ppm for CF₃ groups) resolve positional isomerism and confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M]⁺ at m/z 312.93) and isotopic clusters from chlorine atoms .

- X-ray Crystallography : Resolves crystal packing and steric effects of bulky substituents, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Validation Tip : Cross-reference data with computational predictions (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects : Rotational barriers of CF₃ groups may cause splitting in NMR spectra. Use variable-temperature NMR (VT-NMR) to assess conformational stability .

- Impurity Interference : Trace byproducts (e.g., mono-chlorinated analogs) can skew MS/MS fragmentation patterns. Employ preparative HPLC with a C18 column for rigorous purification .

- Solvent Artifacts : Polar solvents (e.g., DMSO) may induce shifts in UV-Vis spectra. Compare spectra across solvents (hexane, CDCl₃) to isolate solvent effects .

Case Study : A 2020 study resolved conflicting HPLC retention times by standardizing mobile-phase pH and ion-pairing agents .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura couplings. Electron-withdrawing CF₃ groups lower LUMO energy, enhancing oxidative addition rates .

- Molecular Dynamics (MD) : Simulate steric hindrance between Cl and CF₃ substituents to predict regioselectivity in nucleophilic aromatic substitutions .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from GC-MS monitoring) .

Q. How does the compound’s electronic structure influence its application in agrochemical intermediates?

Methodological Answer:

- Hammett Parameters : σₚ values for CF₃ (+0.54) and Cl (+0.23) indicate strong electron-withdrawing effects, stabilizing negative charges in intermediates. This property is leveraged in herbicide precursors (e.g., sulfonylurea derivatives) .

- Solubility Optimization : LogP calculations (e.g., ~3.2) guide formulation studies for soil penetration. Co-crystallization with surfactants improves bioavailability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from volatile chlorinated byproducts .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and polypropylene aprons; avoid latex due to permeation risks .

- Spill Management : Neutralize spills with sodium bicarbonate/vermiculite mixtures, and dispose via EPA-approved hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。